6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid
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Overview
Description
6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a trifluoromethoxy group and a methyl group attached to the biphenyl structure. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Mechanism of Action
The mechanism of action of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl-3-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different electronic properties.
3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and interactions.
6-Methylbiphenyl-3-carboxylic acid: Similar but lacks the trifluoromethoxy group, leading to different chemical behavior.
Uniqueness
6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the presence of both the trifluoromethoxy and methyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-5-6-11(14(19)20)8-13(9)10-3-2-4-12(7-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQVUZSSJZCKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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